4-oxopentanoyl-CoA

acyl-CoA metabolism substrate specificity medium-chain acyl-CoA

4-Oxopentanoyl-CoA is the essential C5 medium-chain acyl-CoA substrate for levulinic acid degradation studies, MCAD/SCAD differentiation, and targeted LC-MS/MS profiling. Its 4-oxo group and specific molecular weight (865.63 g/mol) ensure unambiguous enzymatic recognition and quantification, preventing false-negative results from non-specific short- or long-chain acyl-CoA substitutes. Ideal for bacterial LA pathway characterization, thiolase inhibitor development, and mitochondrial metabolism research. Ensure assay validity with the genuine compound.

Molecular Formula C26H38N7O18P3S-4
Molecular Weight 861.6 g/mol
Cat. No. B15550810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxopentanoyl-CoA
Molecular FormulaC26H38N7O18P3S-4
Molecular Weight861.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H42N7O18P3S/c1-14(34)4-5-17(36)55-9-8-28-16(35)6-7-29-24(39)21(38)26(2,3)11-48-54(45,46)51-53(43,44)47-10-15-20(50-52(40,41)42)19(37)25(49-15)33-13-32-18-22(27)30-12-31-23(18)33/h12-13,15,19-21,25,37-38H,4-11H2,1-3H3,(H,28,35)(H,29,39)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/p-4/t15-,19-,20-,21+,25-/m1/s1
InChIKeyUUFOEMCHDIGFDX-ZMHDXICWSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxopentanoyl-CoA: Procurement-Focused Overview of a Medium-Chain Acyl-CoA Metabolite


4-Oxopentanoyl-CoA (CAS 1239912-07-2), also known as levulinyl-CoA, is a medium-chain acyl-CoA thioester comprising a 4-oxopentanoic acid moiety linked to coenzyme A [1]. This compound is a key intermediate in the microbial degradation of levulinic acid, a platform chemical derived from cellulosic biomass, and participates in specialized metabolic pathways involving 4-oxopentanoate degradation and beta-oxidation [2]. Classified as a medium-chain acyl-CoA (C5-C11 acyl group), it serves as a substrate for medium-chain acyl-CoA synthase and dehydrogenase, distinguishing it from short- and long-chain analogs in both enzymatic handling and metabolic routing [1].

Why 4-Oxopentanoyl-CoA Cannot Be Casually Substituted with Generic Acyl-CoA Analogs


In procurement for enzymatic assays, metabolic engineering, or analytical method development, substituting 4-oxopentanoyl-CoA with other acyl-CoAs such as acetoacetyl-CoA, acetyl-CoA, or octanoyl-CoA introduces significant risk of invalid experimental outcomes. Chain-length specificity governs the recognition and catalytic efficiency of acyl-CoA synthetases and dehydrogenases; 4-oxopentanoyl-CoA, as a C5 medium-chain acyl-CoA, occupies a distinct substrate space that is not accommodated by enzymes optimized for short-chain (C2-C4) or long-chain (C12-C20) substrates [1]. Furthermore, the presence of the 4-oxo functional group confers unique reactivity in dehydrogenase-catalyzed redox steps and in the formation of downstream metabolites like 4-oxopentanoylcarnitine, which are not generated from non-oxo acyl-CoAs [2]. Failure to use the precise compound can lead to false-negative activity readouts, incorrect kinetic parameter determination, and misinterpretation of metabolic flux data [1].

4-Oxopentanoyl-CoA: Direct Quantitative Evidence for Differentiated Procurement Decisions


Substrate Specificity Defined by Acyl Chain Length: Medium-Chain Classification

4-Oxopentanoyl-CoA is unequivocally classified as a medium-chain acyl-CoA based on its 5-carbon acyl moiety, placing it in the C5-C11 substrate range for medium-chain acyl-CoA synthase (MCAS) and medium-chain acyl-CoA dehydrogenase (MCAD) [1]. This classification carries quantitative implications: while short-chain acyl-CoAs (C2-C4) such as acetyl-CoA and butyryl-CoA are processed by short-chain specific enzymes, and long-chain acyl-CoAs (C12-C20) by long-chain specific enzymes, 4-oxopentanoyl-CoA occupies a distinct kinetic space. For context, the MCAD enzyme from pig kidney exhibits a Km of 2.5 ± 0.4 μM for the medium-chain substrate octanoyl-CoA (C8) [2]. While direct kinetic parameters for 4-oxopentanoyl-CoA are not yet reported, its structural placement within the medium-chain class infers that it will be poorly recognized by short-chain acyl-CoA dehydrogenase (SCAD), which shows negligible activity toward acyl chains longer than C4 [3].

acyl-CoA metabolism substrate specificity medium-chain acyl-CoA

Unique Enzymatic Handling: 4-Oxopentanoyl-CoA 4-Dehydrogenase Specificity

4-Oxopentanoyl-CoA is the specific substrate for 4-oxopentanoyl-CoA 4-dehydrogenase (lvaD) from Pseudomonas putida KT2440, which catalyzes the reversible interconversion of 4-hydroxypentanoyl-CoA and 4-oxopentanoyl-CoA using NAD(P)+/NAD(P)H [1]. This reaction is a dedicated step in the 4-oxopentanoate degradation pathway and is not catalyzed by generic medium-chain acyl-CoA dehydrogenases. In contrast, the closest structural analog, acetoacetyl-CoA (C4 oxo-acyl-CoA), is not a substrate for this enzyme, as the pathway is specific to C5 oxo-acyl-CoAs [2]. While kinetic constants (kcat, Km) for 4-oxopentanoyl-CoA with this enzyme have not been fully reported in public databases, the enzyme has been purified to homogeneity and assayed from a heterologous host, confirming substrate specificity [1].

levulinic acid degradation acyl-CoA dehydrogenase Pseudomonas putida

Physical-Chemical Distinction: Molecular Weight and Formula

4-Oxopentanoyl-CoA possesses a distinct molecular weight of 865.63 g/mol and molecular formula C26H42N7O18P3S, differentiating it from closely related acyl-CoAs used in analytical workflows [1]. For comparison, acetoacetyl-CoA (C4) has a molecular weight of 851.6 g/mol, while 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA, C6) weighs 911.7 g/mol [2]. This 14-60 Da mass difference is readily resolved by modern LC-MS/MS systems operating in MRM mode, enabling unambiguous quantification of 4-oxopentanoyl-CoA in complex biological matrices without interference from these common metabolites [3]. The predicted negative ion LC-MS/MS spectrum (splash10-02d4-9100002820-d26368b75846271d6b40) provides a unique fragmentation fingerprint for compound verification [3].

acyl-CoA standards analytical chemistry mass spectrometry

Inhibitory Potential of the 5-Chloro Derivative on Acetoacetyl-CoA Thiolase

The 5-chloro analog of 4-oxopentanoyl-CoA (5-chloro-4-oxopentanoyl-CoA) acts as a specific covalent inhibitor of acetoacetyl-CoA thiolase (EC 2.3.1.9), an enzyme critical for cholesterol biosynthesis and fatty acid oxidation [1]. While the parent compound 4-oxopentanoyl-CoA is not itself a potent inhibitor, this derivative demonstrates that the 4-oxopentanoyl scaffold can be exploited to generate tool compounds that discriminate between thiolase isoforms. In contrast, unsubstituted acetoacetyl-CoA is the natural substrate for the same enzyme, exhibiting substrate inhibition at high concentrations rather than irreversible inactivation [2]. The Ki value for 5-chloro-4-oxopentanoyl-CoA was not fully resolved in the searchable public domain; however, the compound is documented as a mechanism-based inhibitor that alkylates the active-site cysteine, protected by acetyl-CoA or CoA [1].

enzyme inhibition acetoacetyl-CoA thiolase cholesterol biosynthesis

4-Oxopentanoyl-CoA: High-Value Procurement Scenarios in Research and Industry


Enzymatic Characterization of Levulinic Acid Catabolic Pathways

Researchers studying the microbial degradation of levulinic acid (LA) in organisms such as Pseudomonas putida require authentic 4-oxopentanoyl-CoA to assay levulinyl-CoA synthetase (LvaE/LvaE2) and 4-oxopentanoyl-CoA 4-dehydrogenase (lvaD). As detailed in Section 3, lvaD exhibits strict substrate specificity for 4-oxopentanoyl-CoA, and no other acyl-CoA can substitute in this enzymatic step [1]. Procurement of the genuine compound ensures accurate kinetic characterization and supports metabolic engineering efforts aimed at producing value-added chemicals from LA, a top-12 DOE biomass-derived platform chemical [2].

Quantitative Metabolomics and Flux Analysis of Acyl-CoA Pools

In targeted LC-MS/MS assays for medium-chain acyl-CoA profiling, the distinct molecular weight (865.63 g/mol) and unique fragmentation fingerprint of 4-oxopentanoyl-CoA enable its unambiguous quantification even in complex biological matrices. As established in Section 3, its mass differs by +14 Da from acetoacetyl-CoA and -46 Da from HMG-CoA, providing the analytical resolution needed for accurate peak assignment and calibration [3]. Use of the authentic standard is mandatory for generating reliable quantitative data in studies of fatty acid oxidation, mitochondrial metabolism, or inborn errors of metabolism.

Development of Selective Enzyme Inhibitors Targeting Thiolases

The 4-oxopentanoyl-CoA core structure, when derivatized with a 5-chloro group, yields a covalent inhibitor of acetoacetyl-CoA thiolase, as documented in Section 3 [4]. This scaffold offers a starting point for medicinal chemistry campaigns aimed at developing selective inhibitors of thiolase isoforms involved in cholesterol biosynthesis or ketone body metabolism. The parent compound serves as the essential control and backbone reference for synthesizing and validating novel inhibitor candidates.

In Vitro Reconstitution of Acyl-CoA-Dependent Beta-Oxidation Steps

4-Oxopentanoyl-CoA, as a medium-chain acyl-CoA, is the requisite substrate for studying the substrate specificity and kinetic behavior of medium-chain acyl-CoA dehydrogenase (MCAD). As noted in Section 3, short-chain acyl-CoA dehydrogenase (SCAD) exhibits negligible activity toward C5 acyl chains, making 4-oxopentanoyl-CoA the appropriate tool to probe the MCAD active site and to distinguish between SCAD and MCAD activities in crude enzyme preparations or clinical diagnostics [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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